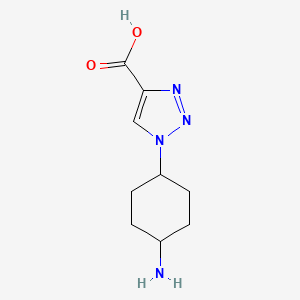

1-(4-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid

描述

属性

IUPAC Name |

1-(4-aminocyclohexyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O2/c10-6-1-3-7(4-2-6)13-5-8(9(14)15)11-12-13/h5-7H,1-4,10H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTUYCEXUGPQOGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)N2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(4-Aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid, identified by its CAS number 2097996-38-6, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H14N4O2, with a molecular weight of 210.23 g/mol. The compound exhibits a triazole ring structure which is known for its role in various biological activities, particularly in drug development.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives. Specifically, compounds similar to this compound have demonstrated efficacy against a range of bacterial strains. For instance, triazoles have been shown to act as metallo-β-lactamase inhibitors, which can resensitize bacteria to β-lactam antibiotics .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. A study focusing on the design of triazole derivatives found that certain analogs exhibited selective inhibition of the Pregnane X receptor (PXR), which is crucial in drug metabolism and can influence adverse drug responses . The structure-activity relationship (SAR) studies indicated that modifications to the triazole core could enhance binding affinity and selectivity towards PXR.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- PXR Modulation : The compound's interaction with PXR suggests it could serve as an inverse agonist or antagonist, affecting the expression of genes involved in drug metabolism .

- Antibacterial Mechanism : As a metallo-β-lactamase inhibitor, it likely interferes with bacterial resistance mechanisms by inhibiting enzymes that degrade β-lactam antibiotics .

Case Study 1: Antimicrobial Resistance

In a study assessing the effectiveness of various triazole compounds against resistant bacterial strains, 1-(4-amino-cyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid was included among the tested compounds. Results indicated that it significantly inhibited growth in multidrug-resistant strains, showcasing its potential as a therapeutic agent in combating antimicrobial resistance .

Case Study 2: PXR Inhibition

A detailed investigation into the SAR of triazole derivatives revealed that modifications at specific positions could enhance their inhibitory effects on PXR. For example, a close analog demonstrated an IC50 value in the low nanomolar range for both binding and cellular activity against PXR . This finding underscores the importance of structural optimization in developing effective PXR inhibitors.

Data Summary

相似化合物的比较

Structural Features

1-Cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid

- Substituent: Cyclohexyl (non-polar, aliphatic).

- Molecular Weight : 195.22 g/mol .

- Applications : Used in life science research, highlighting its role as a structural analog with modified solubility profiles.

1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid

- Substituent: 2-Aminophenyl (aromatic, electron-rich).

- Key Differences: The amino group is conjugated to an aromatic ring, enabling π-π stacking and enhanced DNA intercalation.

- Biological Activity : Exhibits broad-spectrum antimicrobial activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Vibrio cholerae) pathogens .

1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid

- Substituents : 4-Ethoxyphenyl (electron-donating) and formyl (reactive carbonyl).

- Key Differences : The formyl group induces ring-chain tautomerism, with ~20% cyclic hemiacetal formation in solution. This tautomerism is absent in the target compound due to the lack of a formyl group .

N-(2-Chloro-6-fluorobenzyl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide

- Substituents : m-Tolyl (methyl-substituted aryl) and carboxamide.

- Key Differences : Carboxamide group replaces carboxylic acid, altering acidity (pKa) and hydrogen-bonding capacity. The halogenated benzyl group enhances lipophilicity .

Physicochemical Properties

准备方法

Starting Material Preparation: 1-Substituted-4,5-Dibromo-1H-1,2,3-Triazole Intermediate

A key intermediate is 1-substituted-4,5-dibromo-1H-1,2,3-triazole, where the substituent corresponds to the 4-aminocyclohexyl moiety or its precursor. This intermediate is prepared by bromination of a preformed 1-substituted triazole or via direct cycloaddition of azides and alkynes bearing the appropriate substituents.

Stepwise Functionalization Using Grignard Reagents and Carbon Dioxide

A patented industrially viable method outlines the following steps for converting the dibromo intermediate into the target carboxylic acid:

Grignard Reaction with Isopropylmagnesium Chloride

The dibromo-triazole is dissolved in tetrahydrofuran (THF) or methyl-THF and cooled to −78°C to 0°C. Isopropylmagnesium chloride is added slowly, reacting with the dibromo compound to form a mono-bromo intermediate (1-substituted-4-bromo-1H-1,2,3-triazole).Quenching with Low Alcohol (C1–C4)

A low molecular weight alcohol (preferably methanol) is added to quench the reaction, stabilizing the intermediate.Second Grignard Reaction with Isopropylmagnesium Chloride-Lithium Chloride Composite

Without isolating the intermediate, a second Grignard reagent composite is added, and the mixture is heated to 10–50°C, then cooled to −30°C to 0°C.Carboxylation with Carbon Dioxide

Carbon dioxide gas is bubbled through the cooled reaction mixture, converting the organomagnesium intermediate into the carboxylate.Acidification and Extraction

The reaction is acidified to pH 1–5 using hydrochloric acid, followed by extraction with organic solvents, drying, and concentration under reduced pressure to yield a mixture of 1-substituted-1H-1,2,3-triazole-4-carboxylic acid and 1-substituted-4-bromo-1H-1,2,3-triazole-5-carboxylic acid.Separation and Purification

Crystallization and filtration steps allow isolation of the pure 1-substituted triazole-4-carboxylic acid.

Example Reaction Conditions and Yields:

- Mass-to-volume ratio of dibromo compound to THF: 1:2–50

- Mole ratios: dibromo compound to Grignard reagent ~1:0.8–1.5; dibromo compound to CO₂ ~1:1–10

- Reaction times: 0.5–2 hours per Grignard addition step

- Yield example: 53% for 1-n-propyl-1H-1,2,3-triazole-4-carboxylic acid under similar conditions.

Introduction of the 4-Aminocyclohexyl Group

The 4-aminocyclohexyl substituent can be introduced via:

- Using a 4-aminocyclohexyl azide or alkyne precursor in the initial cycloaddition step to form the triazole ring with the substituent already in place.

- Post-synthetic modification of a preformed 1H-1,2,3-triazole-4-carboxylic acid by nucleophilic substitution or amide bond formation, depending on the available functional groups.

The azide-alkyne cycloaddition ("click chemistry") is favored for its regioselectivity and efficiency, allowing the formation of the 1,4-disubstituted triazole ring with the 4-aminocyclohexyl group at N1.

Alternative Synthetic Routes

Other methods reported for structurally related triazole-4-carboxylic acids include:

- Cycloaddition of Azides with Ethyl 4,4-diethoxy-3-oxobutanoate under potassium carbonate catalysis in DMSO, followed by saponification and acidification to yield the carboxylic acid.

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) between 4-aminocyclohexyl azide and propiolic acid derivatives, providing a direct route to the target compound with high regioselectivity and yield.

Data Table: Summary of Key Reaction Parameters for Preparation

| Step | Reagents / Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 1-substituted-4,5-dibromo-1H-1,2,3-triazole in THF + isopropylmagnesium chloride | −78 to 0 | 0.5–2 | — | Formation of mono-bromo intermediate |

| 2 | Addition of low alcohol (methanol preferred) | 0 | — | — | Quenching step |

| 3 | Isopropylmagnesium chloride-lithium chloride composite | 10 to 50 | 0.5–2 | — | Formation of organomagnesium intermediate |

| 4 | Carbon dioxide bubbling | −30 to 0 | 0.25–0.5 | — | Carboxylation step |

| 5 | Acidification with HCl, extraction, drying | 20 to 25 | — | 53 (example) | Isolation of 1-substituted triazole-4-carboxylic acid |

Research Findings and Industrial Considerations

- The described Grignard-based method is suitable for industrial scale due to its relatively mild conditions, good yields, and straightforward purification steps.

- The use of low molecular weight alcohols in quenching improves selectivity and reduces side reactions.

- The method tolerates a variety of substituents at the N1 position, including alkyl and cycloalkyl amines, making it adaptable for 4-aminocyclohexyl derivatives.

- Alternative copper-catalyzed cycloaddition routes offer complementary synthetic access, especially when starting from azide and alkyne building blocks.

常见问题

Basic: How can researchers optimize the synthesis yield of 1-(4-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid?

Methodological Answer:

The synthesis of triazole-carboxylic acid derivatives often involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or stepwise coupling reactions. Key factors for optimizing yield include:

- Catalyst Selection : Copper(I) iodide significantly enhances reaction efficiency in azide-alkyne cycloadditions, as demonstrated in analogous triazole syntheses .

- Solvent Systems : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) improve solubility and reaction kinetics .

- Stepwise Functionalization : For derivatives with cyclohexylamine substituents, a multi-step approach (e.g., initial triazole formation followed by cyclohexylamine coupling) can reduce side reactions. Evidence from similar compounds highlights the use of Boc-protected intermediates and subsequent deprotection .

- Temperature Control : Reactions performed at 60–80°C balance reactivity and selectivity, avoiding decomposition of acid-sensitive groups .

Basic: What analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR is essential for confirming regioselectivity of the triazole ring and substituent positions. For example, cyclohexylamine protons appear as distinct multiplet signals between δ 1.2–2.1 ppm, while the triazole proton resonates near δ 8.0 ppm .

- X-ray Crystallography : Used to resolve ambiguities in stereochemistry, particularly for the cyclohexyl group’s chair conformation. Structural studies of analogous compounds (e.g., 1-cyclohexyl-pyrazole derivatives) validate this approach .

- Mass Spectrometry (HRMS) : Confirms molecular weight and functional group integrity, especially after multi-step syntheses .

- IR Spectroscopy : Carboxylic acid C=O stretches (~1700 cm⁻¹) and triazole C-N stretches (~1450 cm⁻¹) provide additional structural validation .

Advanced: How can researchers design derivatives to enhance target-specific activity (e.g., enzyme inhibition)?

Methodological Answer:

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring or modify the cyclohexylamine’s stereochemistry to modulate steric and electronic interactions. A study on triazole-tetrazole hybrids showed that substituents like pyridine or tetrazole enhance bioactivity by influencing binding affinity .

- Scaffold Hybridization : Combine the triazole-carboxylic acid core with pharmacophores like sulfonamides or benzothiazoles. For example, coupling with 4-fluorophenyl groups improved antimicrobial activity in related compounds .

- Computational Docking : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins. Prioritize derivatives with high binding scores to conserved active-site residues .

Advanced: How should researchers address contradictory biological activity data across studies?

Methodological Answer:

- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents and compare bioactivity trends. For instance, a study on triazole derivatives revealed that 4-methoxy groups on phenyl rings increased antifungal activity, while 4-chloro groups favored anticancer effects .

- Control for Stereochemical Purity : Ensure enantiomeric purity of the cyclohexylamine group, as racemic mixtures can produce conflicting data. Chiral HPLC or asymmetric synthesis methods (e.g., using L-proline catalysts) are recommended .

- Standardize Assay Conditions : Variability in cytotoxicity assays (e.g., MTT vs. resazurin) can skew results. Adopt uniform protocols, such as 72-hour incubation periods and validated cell lines .

Advanced: What computational strategies are effective for studying this compound’s interactions with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100-ns trajectories to assess interactions with enzymes (e.g., cytochrome P450). Use AMBER or GROMACS with CHARMM force fields .

- Quantum Mechanical (QM) Calculations : Calculate partial charges and electrostatic potential surfaces (EPS) for the triazole-carboxylic acid moiety to predict reactive sites. Gaussian 09 with B3LYP/6-31G* basis sets is widely used .

- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond donors from the carboxylic acid group) using tools like PharmaGist. This aligns with studies on triazole-based kinase inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。